Calcipotriol is derived from vitamin D3 and is synthesized for therapeutic use. Impurity C specifically refers to a byproduct that may arise during the synthesis or storage of calcipotriol, necessitating rigorous quality control in pharmaceutical applications.
Calcipotriol Impurity C falls under the category of pharmaceutical impurities, which are unintended substances present in drug formulations. It is crucial to classify and quantify such impurities to ensure compliance with regulatory standards set by organizations like the Food and Drug Administration and the European Medicines Agency.
The synthesis of calcipotriol typically involves several steps, including the conversion of vitamin D3 derivatives. Calcipotriol Impurity C can be formed through side reactions during these processes or due to degradation over time.
The molecular structure of Calcipotriol Impurity C can be complex, reflecting its derivation from vitamin D3. The specific arrangement of atoms influences its chemical behavior and interaction with biological systems.
Calcipotriol Impurity C may undergo various chemical reactions depending on environmental conditions such as temperature, light, and pH.
Research into the specific effects of Calcipotriol Impurity C on biological systems remains limited, necessitating further investigation into its impact on drug efficacy.
Calcipotriol Impurity C is primarily studied within pharmaceutical research contexts to:
Understanding Calcipotriol Impurity C's characteristics is vital for ensuring that calcipotriol products meet safety and efficacy standards required for patient care. Further research into this impurity will enhance our knowledge and management of pharmaceutical quality control practices.
Pharmaceutical impurity profiling serves as a cornerstone of regulatory compliance, particularly for structurally complex molecules like vitamin D3 analogs. Calcipotriol Impurity C is formally recognized as a specified impurity in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, designated as "Calcipotriol EP Impurity C" or "Calcipotriene USP Related Compound C" [3] [4]. Regulatory guidelines including ICH Q3A(R2) and Q3B(R2) establish strict reporting, identification, and qualification thresholds for such impurities:
Table 1: Regulatory Thresholds for Calcipotriol Impurities
Parameter | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
Daily Dose ≤ 1g | 0.05% | 0.10% or 1.0mg (lower applies) | 0.15% or 1.0mg (lower applies) |
Calcipotriol Impurity C Status | EP/USP specified impurity requiring individual limits |
Pharmacopeial standards require rigorous analytical method validation to detect Impurity C at 0.05% level relative to the active pharmaceutical ingredient [6]. Manufacturers must establish strict controls during synthesis, purification, and storage to prevent its accumulation, with detailed characterization data included in regulatory submissions (ANDAs/DMFs) to demonstrate analytical control strategies [4]. The compound's classification as a "controlled substance" in certain territories further emphasizes its regulatory significance [1].
Calcipotriol Impurity C (chemical name: (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol) shares identical molecular formula (C27H40O3) and molecular weight (412.60 g/mol) with the parent compound calcipotriol [1] [3] [7]. The critical distinction resides in the isomeric configuration at the C5-C6 bond, where Impurity C exhibits an E (trans) configuration versus the therapeutic Z (cis) configuration in calcipotriol:
Table 2: Structural Comparison of Calcipotriol and Impurity C
Characteristic | Calcipotriol | Impurity C |
---|---|---|
IUPAC Name | (5Z,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |
Configuration at C5-C6 | Z (cis) | E (trans) |
CAS Number | 112965-21-6 | 113082-99-8 |
Stereochemical Centers | 1α,3β,24S maintained | 1α,3β,24S maintained |
This stereochemical divergence arises during synthesis due to photoisomerization or thermal stress, where the labile triene system undergoes Z to E isomerization [2] [7]. The SMILES notation (O[C@@H]1CC@HC(/C(C1)=C/C=C2[C@]3([H])CCC@H[C@@]3(C)CCC/2)=C) confirms the E configuration at the 5-position [1] [4]. Such stereochemical changes significantly impact three-dimensional structure and molecular recognition by the vitamin D receptor (VDR), thereby diminishing biological activity compared to the API [1] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7